6-Bromo-4-chloroquinoline-3-carbaldehyde
Overview
Description
6-Bromo-4-chloroquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H5BrClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the quinoline ring, along with an aldehyde group at the 3-position. It is typically a light yellow to yellow powder and is used primarily in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of quinoline derivatives, followed by formylation to introduce the aldehyde group .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-4-chloroquinoline-3-carbaldehyde are not extensively documented, the general approach involves multi-step synthesis starting from readily available quinoline derivatives. The process usually includes halogenation reactions under controlled conditions to ensure the selective introduction of bromine and chlorine atoms .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: 6-Bromo-4-chloroquinoline-3-carboxylic acid.
Reduction Products: 6-Bromo-4-chloroquinoline-3-methanol.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-4-chloroquinoline-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Pharmaceutical Research: Derivatives of this compound have been studied for their potential antimicrobial and antimalarial properties.
Material Science: It is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of compounds that can inhibit specific enzymes or biological pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
DNA Intercalation: Intercalating into DNA strands and disrupting replication or transcription processes.
Signal Transduction Modulation: Affecting cellular signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline-3-carbaldehyde
- 6-Bromoquinoline-3-carbaldehyde
Uniqueness
6-Bromo-4-chloroquinoline-3-carbaldehyde is unique due to the specific positioning of bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGLHNBLBNADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446947 | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201420-31-7 | |
Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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